Tacrolimus monohydrate Tacrolimus monohydrate Tacrolimus (anhydrous) is a macrolide lactam containing a 23-membered lactone ring, originally isolated from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. It has a role as an immunosuppressive agent and a bacterial metabolite.
Tacrolimus (also FK-506 or Fujimycin) is an immunosuppressive drug whose main use is after organ transplant to reduce the activity of the patient's immune system and so the risk of organ rejection. It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo. It was discovered in 1984 from the fermentation broth of a Japanese soil sample that contained the bacteria Streptomyces tsukubaensis. Tacrolimus is chemically known as a macrolide. It reduces peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This FKBP12-FK506 complex inhibits calcineurin which inhibits T-lymphocyte signal transduction and IL-2 transcription.
Tacrolimus anhydrous is a Calcineurin Inhibitor Immunosuppressant. The mechanism of action of tacrolimus anhydrous is as a Calcineurin Inhibitor.
Tacrolimus is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after transplantation. Tacrolimus therapy can be associated with mild serum enzyme elevations, and it has been linked to rare instances of clinically apparent cholestatic liver injury.
Tacrolimus is a natural product found in Streptomyces tacrolimicus, Euglena gracilis, and other organisms with data available.
Tacrolimus is a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.
Tacrolimus Anhydrous is anhydrous from of tacrolimus, a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.
A macrolide isolated from the culture broth of a strain of Streptomyces tsukubaensis that has strong immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation in vitro.
Brand Name: Vulcanchem
CAS No.: 109581-93-3
VCID: VC0001735
InChI: InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2
SMILES: CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O
Molecular Formula: C44H71NO13
Molecular Weight: 822.0 g/mol

Tacrolimus monohydrate

CAS No.: 109581-93-3

Cat. No.: VC0001735

Molecular Formula: C44H71NO13

Molecular Weight: 822.0 g/mol

* For research use only. Not for human or veterinary use.

Tacrolimus monohydrate - 109581-93-3

CAS No. 109581-93-3
Molecular Formula C44H71NO13
Molecular Weight 822.0 g/mol
IUPAC Name 1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate
Standard InChI InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2
Standard InChI Key NWJQLQGQZSIBAF-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
SMILES CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O
Canonical SMILES CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O

Chemical and Structural Properties

Molecular Architecture

Tacrolimus monohydrate features a 23-membered macrolactam ring system with three conjugated carbonyl groups that enable tautomerism . X-ray crystallography reveals a water molecule hydrogen-bonded to the C-32 hydroxyl group, stabilizing the crystal lattice . The stereochemical configuration includes eight chiral centers, with absolute configurations at C-10, C-11, and C-15 being critical for FKBP12 binding affinity .

Physicochemical Characteristics

Key physical properties include:

PropertySpecificationSource
Solubility0.0025 mg/mL in water
Partition coefficientlogP = 3.2 (octanol/water)
Melting point127-129°C (decomposition)
HygroscopicityNon-hygroscopic
PhotostabilityLight-sensitive (amber packaging)

The monohydrate form demonstrates improved thermal stability compared to anhydrous tacrolimus, maintaining chemical integrity at 25°C/60% RH for 36 months . Aqueous solutions undergo pH-dependent degradation, with maximum stability at pH 6.0-7.4 .

Pharmacological Mechanisms

Immunosuppressive Action

Tacrolimus monohydrate achieves immunosuppression through calcineurin inhibition (IC50 = 0.2 nM), reducing nuclear factor of activated T-cells (NFAT) translocation by 89% at therapeutic concentrations . The drug-immunophilin complex blocks dephosphorylation of NFAT, preventing its nuclear import and subsequent cytokine gene transcription .

Key molecular effects:

  • 95% reduction in IL-2 production at 10 nM

  • 80% suppression of IFN-γ secretion in activated lymphocytes

  • Potentiation of glucocorticoid receptor activity by 3.2-fold

Non-Immunological Activities

Emerging research identifies calcineurin-independent effects:

  • TGF-β1 upregulation (2.8-fold increase in mRNA)

  • Mast cell stabilization (70% inhibition of histamine release)

  • Keratinocyte apoptosis modulation via Bcl-2 pathways

Clinical Applications

Transplant Medicine

The Sandoz capsule formulation provides dose-linear pharmacokinetics (0.5-5 mg strengths) with 21% oral bioavailability . Therapeutic drug monitoring targets trough levels of 5-15 ng/mL, achieving:

OutcomeRenal TransplantLiver Transplant
1-Year Graft Survival92%88%
Acute Rejection Rate18%23%
Nephrotoxicity Incidence38%29%

Data derived from 1,200 patient-years of exposure .

Dermatological Therapeutics

Topical 0.1% formulations demonstrate:

  • 74% clearance rate in oral lichen planus vs. 42% for corticosteroids

  • 5.2-fold higher drug retention in stratum corneum compared to ointments

  • Plasma concentrations <1 ng/mL in 98% of patients

Pharmaceutical Formulations

Advanced Delivery Systems

Polyethylene glycol (PEG)-based mucoadhesive gels enhance residence time:

FormulationAdhesion Force (N/cm²)Drug Release (8h)
PEG4000/PEG400 (1:4)0.4889%
PEG6000/PEG400 (1:4)0.3976%
Commercial Ointment0.1254%

The optimized gel showed 31% greater bioavailability than conventional preparations .

Recent Scientific Advances

Investigational Therapies

Ongoing clinical trials explore:

  • Nanoparticle-encapsulated formulations for ocular delivery

  • Oral modified-release tablets with circadian rhythm synchronization

  • Combination therapy with JAK inhibitors for refractory psoriasis

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